
benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its unique structure, which includes both benzyl and amino groups, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd-C) can facilitate the hydrogenation steps, while automated systems can control the reaction parameters to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd-C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl or amino derivatives.
Aplicaciones Científicas De Investigación
Benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar protective properties.
Ethyl carbamate: Another carbamate used in organic synthesis.
Methyl carbamate: Known for its use in pesticide formulations.
Uniqueness
Benzyl (S)-(5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl)carbamate is unique due to its dual benzyl and amino functionalities, which provide versatility in chemical reactions and applications. Its ability to act as both a protecting group and a reactive intermediate makes it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C20H23N3O4 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-5-amino-1-(benzylamino)-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H23N3O4/c21-18(24)12-11-17(19(25)22-13-15-7-3-1-4-8-15)23-20(26)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,21,24)(H,22,25)(H,23,26)/t17-/m0/s1 |
Clave InChI |
WBPJQMACTQCMCW-KRWDZBQOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=O)[C@H](CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C(CCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087373.png)
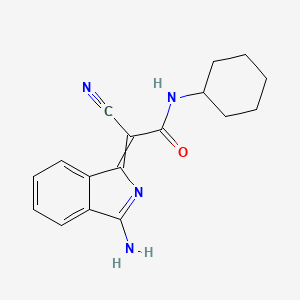
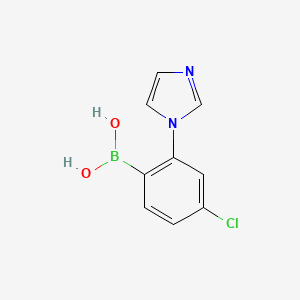
![13-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14087400.png)
![2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087406.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B14087412.png)
![2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087416.png)

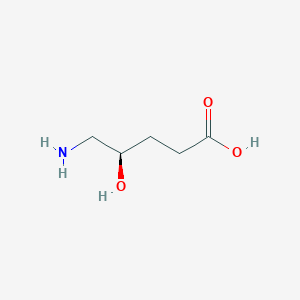
![Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate](/img/structure/B14087430.png)
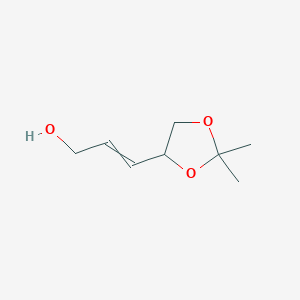
![1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087442.png)
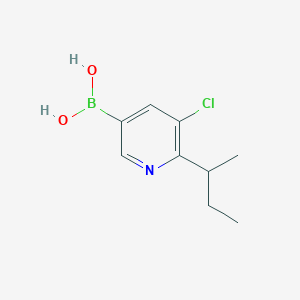
![2-Benzyl-7-fluoro-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087451.png)
